molecular formula C8H11NO3 B13348876 3-(2,5-Dimethyloxazol-4-yl)propanoic acid

3-(2,5-Dimethyloxazol-4-yl)propanoic acid

Cat. No.: B13348876
M. Wt: 169.18 g/mol
InChI Key: CBLISSGXQFIOBU-UHFFFAOYSA-N
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Description

3-(2,5-Dimethyloxazol-4-yl)propanoic acid is a heterocyclic compound featuring an oxazole ring substituted with two methyl groups at positions 2 and 5, and a propanoic acid moiety at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethyloxazol-4-yl)propanoic acid typically involves the formation of the oxazole ring followed by the introduction of the propanoic acid group. One common method starts with the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The methyl groups are introduced through alkylation reactions. The final step involves the addition of the propanoic acid group, often through a Grignard reaction or similar carboxylation process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethyloxazol-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

3-(2,5-Dimethyloxazol-4-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethyloxazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,5-Dimethyloxazol-4-yl)propanoic acid is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

3-(2,5-dimethyl-1,3-oxazol-4-yl)propanoic acid

InChI

InChI=1S/C8H11NO3/c1-5-7(3-4-8(10)11)9-6(2)12-5/h3-4H2,1-2H3,(H,10,11)

InChI Key

CBLISSGXQFIOBU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C)CCC(=O)O

Origin of Product

United States

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